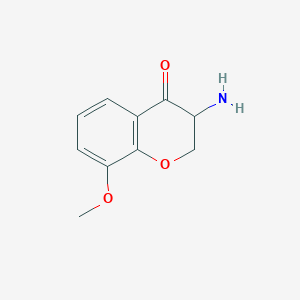
3-Amino-8-methoxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-8-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a chromanone core with an amino group at the 3-position and a methoxy group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chromanone core.
Methoxylation: The methoxy group is introduced at the 8-position using methylation reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with altered biological activities.
Reduction Products: Reduced forms with different pharmacological properties.
Substitution Products: Derivatives with modified functional groups, enhancing their utility in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-Amino-8-methoxychroman-4-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird auf sein Potenzial als Antikrebs-, entzündungshemmendes und antimikrobielles Mittel untersucht.
Industrie: Wird bei der Entwicklung von Arzneimitteln, Agrochemikalien und anderen Industrieprodukten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-8-methoxychroman-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekularziele: Die Verbindung kann an Enzyme, Rezeptoren und andere Proteine binden und deren Aktivität modulieren.
Beteiligte Signalwege: Sie kann verschiedene Signalwege beeinflussen, was zu Veränderungen in den Zellfunktionen und therapeutischen Wirkungen führt.
Ähnliche Verbindungen:
Chroman-4-on: Fehlt die Amino- und Methoxygruppe, was zu unterschiedlichen biologischen Aktivitäten führt.
8-Methoxychroman-4-on: Ähnliche Struktur, aber ohne die Aminogruppe, was zu unterschiedlichen pharmakologischen Eigenschaften führt.
3-Amino-4-chromanon: Fehlt die Methoxygruppe, was zu unterschiedlicher chemischer Reaktivität und biologischen Wirkungen führt.
Einzigartigkeit: 3-Amino-8-methoxychroman-4-on ist einzigartig durch das Vorhandensein von sowohl Amino- als auch Methoxygruppen, die spezifische chemische Reaktivität und biologische Aktivitäten verleihen. Dies macht es zu einer wertvollen Verbindung für die pharmazeutische Chemie und die Arzneimittelentwicklung.
Wirkmechanismus
The mechanism of action of 3-Amino-8-methoxychroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the amino and methoxy groups, exhibiting different biological activities.
8-Methoxychroman-4-one: Similar structure but without the amino group, leading to distinct pharmacological properties.
3-Amino-4-chromanone: Lacks the methoxy group, resulting in different chemical reactivity and biological effects.
Uniqueness: 3-Amino-8-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which confer specific chemical reactivity and biological activities. This makes it a valuable compound for medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-amino-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8/h2-4,7H,5,11H2,1H3 |
InChI-Schlüssel |
KJHKXKBGOHERGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OCC(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


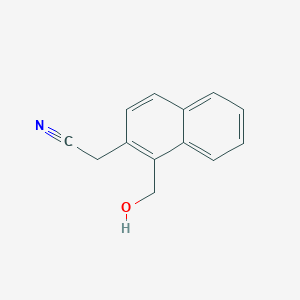
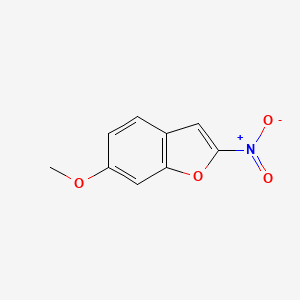

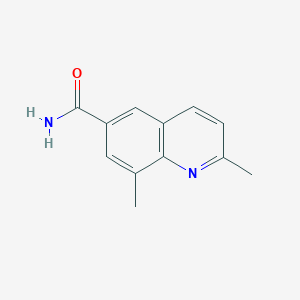
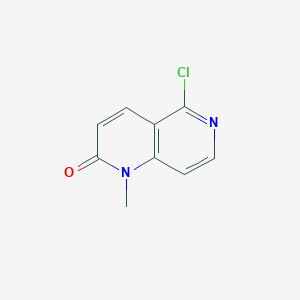
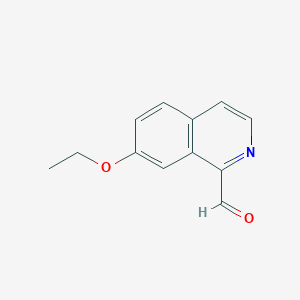


![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)
![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)
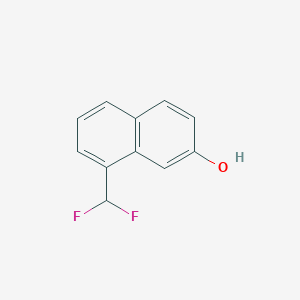
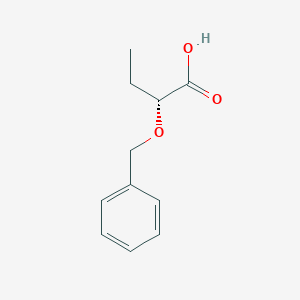
![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
